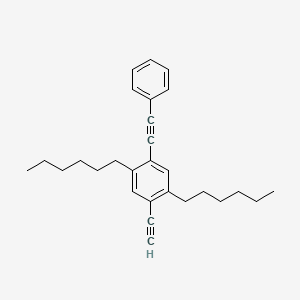![molecular formula C12H15IN4 B14193360 (2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine CAS No. 922174-07-0](/img/structure/B14193360.png)
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine is a chiral compound featuring an azidomethyl group and an iodophenylmethyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources like sodium azide.
Attachment of the Iodophenylmethyl Group: The iodophenylmethyl group can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction reactions can convert the azide group to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The iodophenyl group can engage in halogen bonding, influencing molecular recognition and binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(azidomethyl)-1-[(4-bromophenyl)methyl]pyrrolidine
- (2S)-2-(azidomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidine
- (2S)-2-(azidomethyl)-1-[(4-fluorophenyl)methyl]pyrrolidine
Uniqueness
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs
Eigenschaften
CAS-Nummer |
922174-07-0 |
|---|---|
Molekularformel |
C12H15IN4 |
Molekulargewicht |
342.18 g/mol |
IUPAC-Name |
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H15IN4/c13-11-5-3-10(4-6-11)9-17-7-1-2-12(17)8-15-16-14/h3-6,12H,1-2,7-9H2/t12-/m0/s1 |
InChI-Schlüssel |
XNCVOAYOVBEGGN-LBPRGKRZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)I)CN=[N+]=[N-] |
Kanonische SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)I)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)




methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)


![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)


